molecular formula C21H23FN6OS B5504305 2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazino]-1-ethanone

2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazino]-1-ethanone

Cat. No.: B5504305
M. Wt: 426.5 g/mol
InChI Key: JZQMVTHPOQUPLY-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazino]-1-ethanone is a complex organic compound that features a triazole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazino]-1-ethanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridine and piperazine rings. Common reagents used in these reactions include ethyl bromide, pyridine, and piperazine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazino]-1-ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-chlorophenyl)piperazino]-1-ethanone
  • 2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-bromophenyl)piperazino]-1-ethanone

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazino]-1-ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6OS/c1-2-28-20(16-7-9-23-10-8-16)24-25-21(28)30-15-19(29)27-13-11-26(12-14-27)18-5-3-17(22)4-6-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQMVTHPOQUPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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